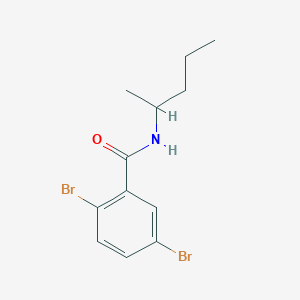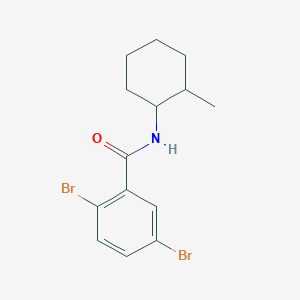![molecular formula C20H26N2O2 B290683 N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide, commonly known as lidocaine, is a local anesthetic that is widely used in the medical field. Lidocaine was first synthesized in the 1940s and has since become one of the most commonly used local anesthetics due to its effectiveness, safety, and versatility.
Mecanismo De Acción
Lidocaine works by blocking the transmission of nerve impulses in the body. It does this by binding to and inhibiting voltage-gated sodium channels in the cell membrane, preventing the influx of sodium ions and thereby preventing the depolarization of the cell. This results in a loss of sensation in the area where the lidocaine has been applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects on the body. It can cause vasodilation and hypotension, as well as respiratory depression at high doses. Lidocaine has also been shown to have anti-inflammatory properties and can inhibit the release of certain inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine has a number of advantages as a tool for laboratory experiments. It is relatively easy to obtain and is widely available. It is also relatively safe and has a low risk of toxicity when used appropriately. However, lidocaine can have variable effects depending on the specific experimental conditions, and its effects may be difficult to interpret in some cases.
Direcciones Futuras
There are a number of potential future directions for research on lidocaine. One area of interest is the development of new formulations of lidocaine that can be used for longer periods of time and with fewer side effects. Another area of interest is the use of lidocaine as a treatment for chronic pain, as it has been shown to be effective in some cases. Finally, there is ongoing research into the potential use of lidocaine as a treatment for certain types of cancer.
Métodos De Síntesis
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with diethylamine to form N-(2,6-dimethylphenyl)-N-(2-diethylaminoethyl)acetamide, which is then reacted with p-anisidine to form lidocaine.
Aplicaciones Científicas De Investigación
Lidocaine has a wide range of scientific research applications, including its use as a local anesthetic in medical procedures such as dental work, minor surgeries, and epidurals. It is also used as a treatment for certain types of arrhythmias and as a topical treatment for skin conditions such as eczema and psoriasis. Lidocaine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Propiedades
Fórmula molecular |
C20H26N2O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26N2O2/c1-5-22(6-2)17-9-12-19(15(3)13-17)21-20(23)14-16-7-10-18(24-4)11-8-16/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
Clave InChI |
QIHBBIYTQISISF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)











